molecular formula C21H35ClN2O3 B15191400 Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride CAS No. 113873-72-6

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride

Katalognummer: B15191400
CAS-Nummer: 113873-72-6
Molekulargewicht: 399.0 g/mol
InChI-Schlüssel: JVXRYSWQUVDPKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride is a complex organic compound with a unique structure that combines elements of carbamic acid and cyclohexyl ester

Eigenschaften

CAS-Nummer

113873-72-6

Molekularformel

C21H35ClN2O3

Molekulargewicht

399.0 g/mol

IUPAC-Name

[1-[(dimethylamino)methyl]cyclohexyl] N-(2-pentoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-4-5-11-16-25-19-13-8-7-12-18(19)22-20(24)26-21(17-23(2)3)14-9-6-10-15-21;/h7-8,12-13H,4-6,9-11,14-17H2,1-3H3,(H,22,24);1H

InChI-Schlüssel

JVXRYSWQUVDPKP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC2(CCCCC2)CN(C)C.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the carbamic acid derivative, followed by the introduction of the pentyloxyphenyl group and the cyclohexyl ester. The final step involves the formation of the monohydrochloride salt.

    Preparation of Carbamic Acid Derivative: This step involves the reaction of an amine with carbon dioxide to form the carbamic acid.

    Introduction of Pentyloxyphenyl Group: This step involves the reaction of the carbamic acid derivative with a pentyloxyphenyl compound under specific conditions to form the desired intermediate.

    Formation of Cyclohexyl Ester: The intermediate is then reacted with a cyclohexyl ester compound to form the final product.

    Formation of Monohydrochloride Salt: The final product is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride has several scientific research applications:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes.

    Medicine: The compound is studied for its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride can be compared with other similar compounds, such as:

    Carbamic acid, phenyl ester: This compound has a similar carbamic acid structure but lacks the pentyloxyphenyl and cyclohexyl ester groups.

    Carbamic acid, phenyl-, methyl ester: This compound has a methyl ester group instead of the cyclohexyl ester group.

    Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a 1-methylethyl ester group instead of the cyclohexyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.